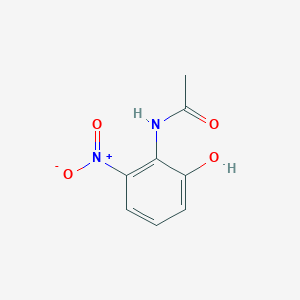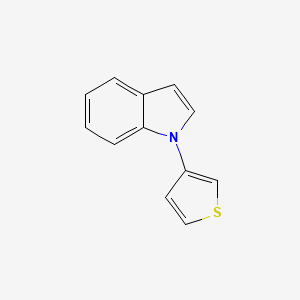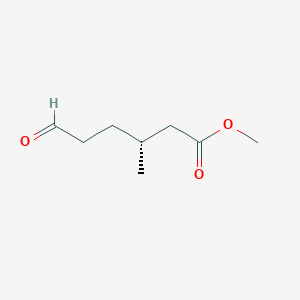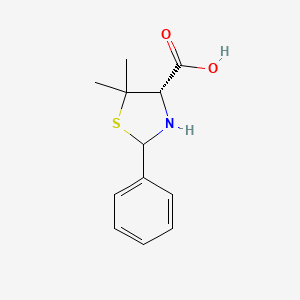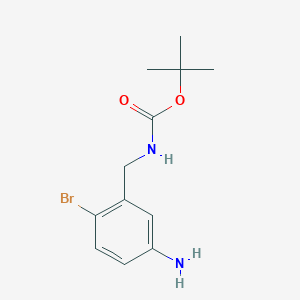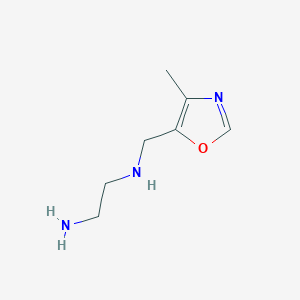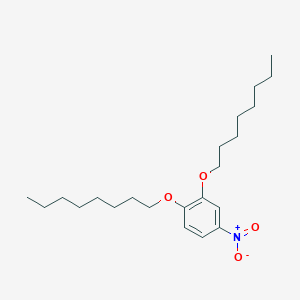
Benzene, 4-nitro-1,2-bis(octyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 4-nitro-1,2-bis(octyloxy)-: is an organic compound characterized by the presence of two octyloxy groups and a nitro group attached to a benzene ring. This compound is part of the nitrobenzene family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-nitro-1,2-bis(octyloxy)- typically involves the nitration of 3,4-dioctyloxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective nitration at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of Benzene, 4-nitro-1,2-bis(octyloxy)- may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts, such as p-toluenesulfonic acid, can enhance the efficiency of the nitration process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 4-nitro-1,2-bis(octyloxy)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Sodium hydroxide or potassium hydroxide in an alcohol solvent.
Major Products Formed:
Reduction: 3,4-Dioctyloxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 4-nitro-1,2-bis(octyloxy)- is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, derivatives of Benzene, 4-nitro-1,2-bis(octyloxy)- are studied for their potential as bioactive compounds. These derivatives may exhibit antimicrobial or anticancer properties, making them candidates for drug development .
Industry: In the industrial sector, Benzene, 4-nitro-1,2-bis(octyloxy)- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of Benzene, 4-nitro-1,2-bis(octyloxy)- and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The octyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
3,4-Dichloronitrobenzene: Similar in structure but with chlorine atoms instead of octyloxy groups.
3,4-Dihydroxybenzoic Acid: Contains hydroxyl groups instead of octyloxy groups and a carboxylic acid group instead of a nitro group.
Uniqueness: Benzene, 4-nitro-1,2-bis(octyloxy)- is unique due to the presence of long alkyl chains (octyloxy groups), which impart distinct physical and chemical properties. These long chains increase the compound’s hydrophobicity and influence its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
4956-40-5 |
|---|---|
Molekularformel |
C22H37NO4 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
4-nitro-1,2-dioctoxybenzene |
InChI |
InChI=1S/C22H37NO4/c1-3-5-7-9-11-13-17-26-21-16-15-20(23(24)25)19-22(21)27-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18H2,1-2H3 |
InChI-Schlüssel |
ZJFBCTKYCQMNCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


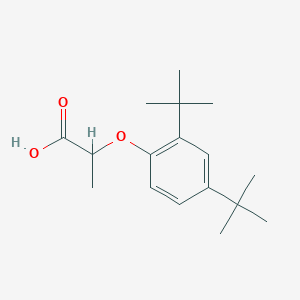
![Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B8478410.png)
![4-[(4-Chlorobenzene-1-sulfonyl)(1-methylpiperidin-4-yl)methyl]pyridine](/img/structure/B8478414.png)
![4-[(3,5-Dimethyl-pyridin-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B8478415.png)
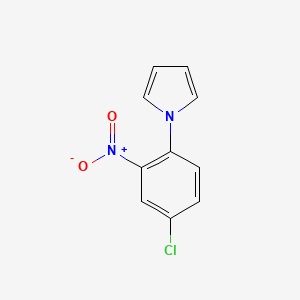
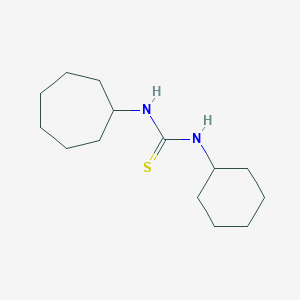
![tert-butyl N-[6-(2-bromoacetyl)pyridin-3-yl]carbamate](/img/structure/B8478427.png)
![4-[(Heptyloxy)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B8478434.png)
